![molecular formula C8H10N4OS B13462333 3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B13462333.png)
3-(Ethylthio)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazole ring fused with a pyridazine ring, makes it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of 3-aryl-4-acetylsydnones with hydrazine derivatives under Vilsmeier-Haack conditions . The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl substituted pyrazolopyridazinones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphodiesterase inhibitors.
Medicine: Explored for its potential use as a peripheral vasodilator and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one involves its interaction with specific molecular targets, such as phosphodiesterase enzymes. By inhibiting these enzymes, the compound can modulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in various cellular processes . This inhibition leads to vasodilation and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyridazin-7(6H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Pyridazin-3(2H)-ones: These compounds have a pyridazine ring with a keto functionality and exhibit a wide range of pharmacological activities.
Uniqueness
3-(ethylsulfanyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyridazin-4-one is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and pharmacological properties. This group can undergo specific chemical reactions, such as oxidation and substitution, making the compound versatile for various applications.
Propiedades
Fórmula molecular |
C8H10N4OS |
|---|---|
Peso molecular |
210.26 g/mol |
Nombre IUPAC |
3-ethylsulfanyl-1-methyl-5H-pyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C8H10N4OS/c1-3-14-8-6-5(12(2)11-8)4-9-10-7(6)13/h4H,3H2,1-2H3,(H,10,13) |
Clave InChI |
WCMBDVBTEXVIMV-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN(C2=C1C(=O)NN=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



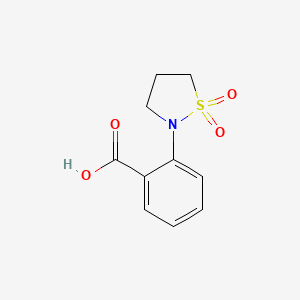
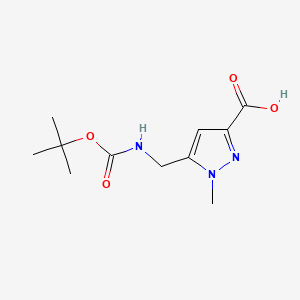
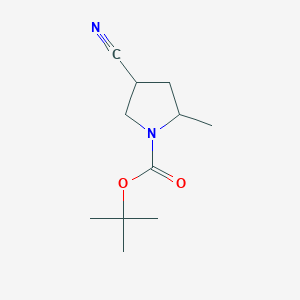

amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)

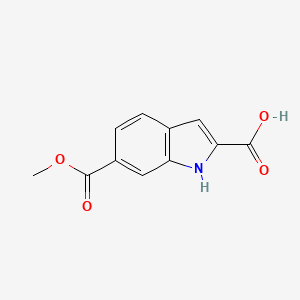
![tert-butyl 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate](/img/structure/B13462320.png)
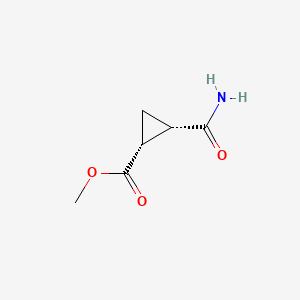
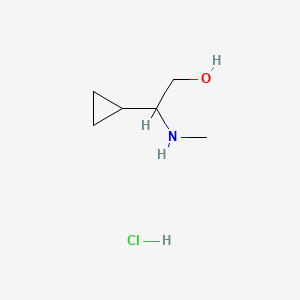
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
